4-Acetamidobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

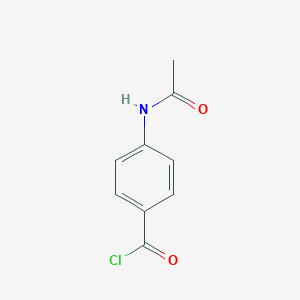

Structure

3D Structure

Properties

IUPAC Name |

4-acetamidobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKXGCJUNKZXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426632 | |

| Record name | 4-ACETAMIDOBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-48-9 | |

| Record name | 4-ACETAMIDOBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Acetamidobenzoyl Chloride

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-acetamidobenzoyl chloride, a pivotal intermediate in the development of pharmaceuticals and fine chemicals. Designed for researchers and drug development professionals, this document delves into the fundamental chemical principles, offers a detailed and field-proven experimental protocol, and emphasizes the critical safety considerations inherent in this process.

Introduction and Strategic Importance

This compound (C₉H₈ClNO₂) is a valuable bifunctional molecule featuring a reactive acyl chloride group and a protected amine in the form of an acetamide.[1] This structural arrangement makes it an excellent building block in multi-step organic syntheses. The acyl chloride provides a highly electrophilic center for nucleophilic acyl substitution reactions, enabling the formation of esters, amides, and ketones. The acetamido group, meanwhile, serves as a stable protecting group for the otherwise reactive aniline functionality, allowing for selective transformations at the acyl chloride site. Its derivatives are integral to the synthesis of various biologically active compounds.

The most direct and industrially scalable route to this compound is the chlorination of its parent carboxylic acid, 4-acetamidobenzoic acid. This conversion is typically accomplished using a strong chlorinating agent, with thionyl chloride (SOCl₂) being the most common choice due to its efficacy and the convenient removal of its byproducts.[2]

The Chemistry of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group. Chlorinating agents like thionyl chloride or oxalyl chloride function by transforming this hydroxyl into a much better leaving group, facilitating its displacement by a chloride ion.

Reaction Mechanism with Thionyl Chloride

The reaction between 4-acetamidobenzoic acid and thionyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism.[3][4]

-

Activation of the Carboxyl Group: The lone pair of electrons on the carbonyl oxygen of 4-acetamidobenzoic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of the Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and a proton, results in the formation of a highly reactive acyl chlorosulfite intermediate. This intermediate is primed for nucleophilic attack because the chlorosulfite moiety is an excellent leaving group.

-

Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), generated in the first step, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. The unstable leaving group decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion according to Le Châtelier's principle. The proton liberated earlier combines with a chloride ion to form hydrogen chloride (HCl) gas.[2][4][5]

The gaseous nature of the SO₂ and HCl byproducts is a significant advantage of this method, as they are easily removed from the reaction vessel, simplifying purification.[2]

References

A Comprehensive Technical Guide to 4-Acetamidobenzoyl Chloride for Drug Discovery and Synthesis

Abstract: 4-Acetamidobenzoyl chloride stands as a critical bifunctional reagent in the landscape of modern medicinal chemistry and organic synthesis. Its molecular architecture, which uniquely combines a reactive acyl chloride with a stable acetamido protecting group, offers a versatile platform for the construction of complex molecular entities. This technical guide provides an in-depth, field-proven perspective on the chemical properties, synthesis, and multifaceted applications of this compound. Rooted in authoritative scientific sources, this document is designed to equip researchers, scientists, and drug development professionals with the causal understanding and practical protocols necessary for its effective and safe utilization.

Core Physicochemical and Reactivity Profile

A foundational understanding of a reagent's properties is the bedrock of successful experimental design. This compound is typically encountered as a white to off-white crystalline solid. Its key physicochemical parameters are summarized below for ready reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClNO₂ | [1] |

| Molecular Weight | 197.62 g/mol | [1] |

| Melting Point | 155-158 °C (decomposes) | [2] |

| Boiling Point | Decomposes upon heating | [3] |

| Solubility | Soluble in chloroform, dichloromethane, acetone; Reacts with water, alcohols, and other protic solvents. | |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 16331-48-9 | [1] |

Expert Insight on Reactivity and Stability: The pronounced reactivity of the acyl chloride moiety is the defining characteristic of this molecule. It is highly susceptible to hydrolysis by atmospheric moisture, which leads to the formation of the parent carboxylic acid, 4-acetamidobenzoic acid. This underscores the critical need for anhydrous conditions during storage and handling to maintain its synthetic utility. The compound is thermally labile and will decompose upon significant heating, precluding purification by distillation. Violent reactions can occur with water, strong oxidizing agents, and strong bases.[3]

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most reliable and widely adopted laboratory-scale synthesis of this compound involves the chlorination of its parent, 4-acetamidobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), as gases.

Step-by-Step Laboratory Synthesis

Materials & Equipment:

-

4-Acetamidobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Anhydrous hexanes

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel)

-

Fume hood

Protocol:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 4-acetamidobenzoic acid (1.0 equivalent) and a magnetic stir bar.

-

Solvent Addition: Suspend the starting material in anhydrous dichloromethane (approx. 10-15 mL per gram of acid).

-

Chlorination: To the stirred suspension, slowly add thionyl chloride (1.5-2.0 equivalents) at room temperature. A gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution) should be in place to manage the evolving HCl and SO₂ gases.

-

Reaction Drive: Gently heat the mixture to a reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.

-

Work-up: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is triturated with anhydrous hexanes to remove any soluble impurities.

-

Isolation: The purified solid product is collected by vacuum filtration, washed with a small volume of cold anhydrous hexanes, and dried under vacuum.

Causality in Protocol Design: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate. The final trituration step with a non-polar solvent like hexanes is a critical purification technique that leverages the low solubility of the polar acyl chloride product while washing away less polar byproducts.

Synthesis Workflow Visualization

Caption: Synthesis workflow of this compound.

Applications in Medicinal Chemistry and Drug Development

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The acyl chloride is a potent electrophile for amide bond formation, while the acetamido group serves as a protected amine, which can be unveiled later in a synthetic sequence.

Cornerstone of Amide Synthesis

The primary application of this compound is in the acylation of primary and secondary amines to form benzamides. This reaction is fundamental in constructing the core scaffolds of numerous pharmaceutical agents. The general protocol involves the reaction of the acyl chloride with an amine in an aprotic solvent, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[4][5]

Key Intermediate in the Synthesis of Inosine Pranobex (Acedoben)

A prominent example of its application is in the synthesis of Acedoben, a component of the antiviral and immunomodulatory drug Inosine Pranobex.[6][7][8] Inosine Pranobex is a synthetic compound composed of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio.[6][7] this compound is a direct precursor to the 4-acetamidobenzoate component.

Caption: Role in the synthesis of Inosine Pranobex.

Authoritative Grounding: The acetamido group in this context is not just a protecting group but an integral part of the final pharmacophore. Its presence is crucial for the biological activity of Acedoben, which contributes to the immunomodulatory effects of Inosine Pranobex.

Analytical Characterization: A Spectroscopic Fingerprint

Robust analytical characterization is non-negotiable for ensuring the identity and purity of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic tool. The electron-withdrawing nature of the chlorine atom shifts the carbonyl stretch of the acyl chloride to a characteristically high frequency.

-

~3300 cm⁻¹: N-H stretch (amide)

-

~1785 cm⁻¹: C=O stretch (acyl chloride)[9]

-

~1670 cm⁻¹: C=O stretch (amide I band)

-

~1600, 1530 cm⁻¹: Aromatic C=C stretching vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy (Typical shifts in CDCl₃):

-

¹H NMR:

-

~2.2 ppm (s, 3H): Protons of the acetyl methyl group (-COCH₃).

-

~7.7 ppm (d, 2H): Aromatic protons ortho to the acetamido group.

-

~8.1 ppm (d, 2H): Aromatic protons ortho to the acyl chloride group.

-

~8.0-8.5 ppm (br s, 1H): Amide proton (-NH).

-

-

¹³C NMR:

-

~25 ppm: Acetyl methyl carbon (-COCH₃).

-

~119, 132 ppm: Aromatic CH carbons.

-

~127, 145 ppm: Aromatic quaternary carbons.

-

~168 ppm: Amide carbonyl carbon.

-

~169 ppm: Acyl chloride carbonyl carbon.

-

Safety and Handling: A Mandate for Caution

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1] It is also a lachrymator.

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles are mandatory.

-

Handling: Avoid creating and inhaling dust. Ensure all glassware is dry to prevent exothermic hydrolysis.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible substances such as alcohols, amines, and strong bases.

References

- 1. This compound | C9H8ClNO2 | CID 7010341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]

- 3. 4-Acetamidobenzenesulfonyl chloride(121-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inosine Pranobex | C52H78N10O17 | CID 135449284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

4-Acetamidobenzoyl chloride CAS number 16331-48-9

An In-Depth Technical Guide to 4-Acetamidobenzoyl Chloride (CAS: 16331-48-9)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a bifunctional reagent of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights for its effective use.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (C₉H₈ClNO₂) is an aromatic acyl chloride distinguished by the presence of a para-substituted acetamido group. This unique structure imparts a dual reactivity profile, making it a highly valuable intermediate in multi-step syntheses. The acyl chloride moiety provides a robust and highly reactive handle for acylation reactions, while the acetamido group serves as a protected amine that can be deprotected in later synthetic stages to reveal a primary aniline. This strategic combination allows for sequential, regioselective modifications, a cornerstone of complex molecule construction in drug development.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent's physical properties is fundamental to its successful application in experimental design. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16331-48-9 | [1][2][3] |

| Molecular Formula | C₉H₈ClNO₂ | [3][4] |

| Molecular Weight | 197.62 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 180°C | [1] |

| Boiling Point | 387.3 ± 25.0 °C (Predicted) | [1][6] |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [1][6] |

| Purity | Typically ≥95% | [2] |

The structure of this compound is confirmed through various spectroscopic techniques, with key data available from public repositories.[3]

Caption: Chemical structure of this compound.

Synthesis and Purification: A Protocol Built on Mechanistic Understanding

The synthesis of this compound is most commonly achieved by the chlorination of its parent carboxylic acid, 4-acetamidobenzoic acid. The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is often preferred in laboratory settings for its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

References

- 1. chembk.com [chembk.com]

- 2. CAS 16331-48-9 | 4648-5-2R | MDL MFCD02094022 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | C9H8ClNO2 | CID 7010341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Acetamidobenzoyl Chloride: Structure, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 4-acetamidobenzoyl chloride (Ac-4-BzCl), a pivotal reagent in modern organic synthesis and pharmaceutical development. This document delves into the molecule's structural and physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its critical role as a building block in the creation of targeted therapeutics, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: The Significance of this compound

This compound, with the CAS Number 16331-48-9, is an acyl chloride derivative of 4-acetamidobenzoic acid. Its structure features a reactive benzoyl chloride moiety para-substituted with an acetamido group. This bifunctionality makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. The acyl chloride group provides a highly electrophilic center for nucleophilic acyl substitution, enabling the facile formation of amides, esters, and other carbonyl derivatives. Simultaneously, the acetamido group can influence the molecule's solubility, electronic properties, and potential for hydrogen bonding in the target structure, making it a key component in designing molecules with specific biological activities.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and handling.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₈ClNO₂[1]

-

Canonical SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)Cl[1]

-

InChI Key: KRKXGCJUNKZXOY-UHFFFAOYSA-N[1]

The molecule consists of a benzene ring substituted at positions 1 and 4 with a benzoyl chloride and an acetamido group, respectively. The presence of the electron-donating acetamido group can modulate the reactivity of the acyl chloride.

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 197.62 g/mol | [1] |

| CAS Number | 16331-48-9 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 180 °C (Predicted) | [2] |

| Boiling Point | 387.3 ± 25.0 °C (Predicted) | [2] |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. Reacts with protic solvents like water and alcohols. | General knowledge based on acyl chloride reactivity |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound is the reaction of its parent carboxylic acid, 4-acetamidobenzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies the purification of the desired product.

Causality of Experimental Choices

The selection of thionyl chloride is strategic; its reaction with the carboxylic acid is irreversible as the gaseous byproducts, sulfur dioxide and hydrogen chloride, are readily removed from the reaction mixture, driving the equilibrium towards the product. The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Experimental Protocol

Materials:

-

4-Acetamidobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (optional, as catalyst)

-

Anhydrous toluene or dichloromethane (as solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (e.g., a bubbler with aqueous sodium hydroxide)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 4-acetamidobenzoic acid (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous toluene or dichloromethane to the flask to create a slurry. To this, carefully add thionyl chloride (1.5-2.0 equivalents) in a fume hood. If desired, a catalytic amount of anhydrous DMF (a few drops) can be added.

-

Reaction: Equip the flask with a reflux condenser connected to a gas trap. Heat the reaction mixture to reflux (for toluene, ~110 °C; for dichloromethane, ~40 °C) with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed under reduced pressure (rotary evaporation). It is crucial to use a vacuum pump protected by a cold trap and a base trap.

-

Purification: The resulting crude this compound is often a solid and can be used directly in the next step for many applications. For higher purity, the crude product can be recrystallized from a suitable anhydrous solvent like hexane or a mixture of hexane and ethyl acetate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its ability to readily undergo nucleophilic acyl substitution. This reactivity is harnessed to introduce the 4-acetamidobenzoyl moiety into various molecular scaffolds.

Amide Bond Formation: A Gateway to Bioactive Molecules

A cornerstone reaction of this compound is its reaction with primary and secondary amines to form benzanilides and related amide structures. This reaction is typically rapid and high-yielding, proceeding at room temperature in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct.

General Reaction Scheme: this compound + R-NH₂ → N-Aryl-4-acetamidobenzamide + HCl

This amide bond formation is a fundamental transformation in medicinal chemistry, as the amide linkage is a common feature in many drug molecules, contributing to their structural rigidity and ability to participate in hydrogen bonding with biological targets.

Application in the Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

While specific proprietary syntheses may vary, the 4-acetamidobenzoyl group is a common structural motif in some PARP inhibitor candidates. It can be introduced by reacting this compound with an appropriate amine-containing scaffold. For instance, in the development of novel benzimidazole-based PARP inhibitors, a key step could involve the acylation of an aminobenzimidazole derivative with this compound to furnish the final inhibitor or a late-stage intermediate.

Caption: General reaction pathway for PARP inhibitor synthesis.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration for the acyl chloride is expected around 1770-1800 cm⁻¹. The amide functionality will show a characteristic C=O stretch around 1660-1680 cm⁻¹ and an N-H stretch in the region of 3200-3400 cm⁻¹. The presence of the acyl chloride C=O band at a higher frequency compared to the amide C=O is a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a singlet for the acetyl methyl group (CH₃) around δ 2.2 ppm. The aromatic protons will appear as two doublets in the δ 7.5-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amide N-H proton will also be present, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will display a resonance for the acyl chloride carbonyl carbon around δ 168-172 ppm and the amide carbonyl carbon around δ 169-171 ppm. The acetyl methyl carbon will resonate at approximately δ 24 ppm. The aromatic carbons will appear in the δ 120-145 ppm range.

-

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound and must be handled with appropriate safety precautions.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Avoid inhalation of dust and vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused material can be carefully quenched by slow addition to a stirred, cold solution of sodium bicarbonate.

Conclusion

This compound is a versatile and valuable reagent in organic and medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal building block for the construction of complex molecules, including potent pharmaceutical agents like PARP inhibitors. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in the research and development of new chemical entities.

References

A Comprehensive Guide to the Safe Handling of 4-Acetamidobenzoyl Chloride for Advanced Research Applications

An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a detailed framework for the safe handling, storage, and disposal of 4-acetamidobenzoyl chloride (CAS No. 16331-48-9). Moving beyond a simple checklist, this document elucidates the causal relationship between the compound's chemical properties and the necessary safety protocols, ensuring a culture of intrinsic safety in the laboratory.

Foundational Principles: Understanding Inherent Reactivity

The key to safely handling this compound lies in a fundamental understanding of its molecular structure. The molecule's reactivity is dominated by the benzoyl chloride functional group. The carbonyl carbon is highly electrophilic, and the chloride ion is an excellent leaving group, making the compound a potent acylating agent.

This inherent reactivity dictates its primary hazard: a vigorous and exothermic reaction with nucleophiles. Of paramount concern in a laboratory setting is its reaction with water, including atmospheric moisture. This hydrolysis reaction rapidly produces 4-acetamidobenzoic acid and corrosive hydrogen chloride (HCl) gas.[1] This single reaction is the root cause of the compound's corrosivity, moisture sensitivity, and many of the stringent handling precautions required.[2][3]

Hazard Identification and Risk Mitigation

The chemical reactivity of this compound translates directly into its toxicological and physical hazards. It is classified as a corrosive material that can cause severe tissue damage upon contact.[4] A comprehensive risk assessment is the first step in establishing a safe operational procedure.

Physicochemical and Safety Data

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 16331-48-9 | [4][5] |

| Molecular Formula | C₉H₈ClNO₂ | [4][5] |

| Molecular Weight | 197.62 g/mol | [4] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 180 °C | [5] |

| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [4] |

| UN Number | 3261 (Corrosive solid, acidic, organic, n.o.s.) | [5] |

A Framework for Mitigation: The Hierarchy of Controls

Effective risk management follows the principle of the Hierarchy of Controls, which prioritizes the most effective and reliable safety measures. This framework should guide all procedural development.

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

The Controlled Laboratory Environment

Engineering Controls: The First Line of Defense

All manipulations of this compound solid or its solutions must be conducted within a certified chemical fume hood.[1][7] The fume hood serves two primary purposes: it contains the fine, potentially inhalable powder during transfer and captures any HCl gas that evolves from contact with ambient moisture. The work area must be equipped with an immediately accessible emergency eyewash station and safety shower.[7] For highly sensitive reactions, the use of a glove box or glove bag with an inert atmosphere (e.g., nitrogen or argon) is the preferred method for transfer and weighing.

Administrative Controls: Codifying Safe Practices

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for handling, storage, and waste disposal are mandatory.

-

Designated Areas: Clearly designate specific areas within the fume hood for working with this compound to prevent cross-contamination.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency responses outlined in the SOP and Safety Data Sheet (SDS) before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. The correct selection and use of PPE are critical to prevent severe injury.

-

Eye and Face Protection: Due to the severe corrosive potential, chemical safety goggles in combination with a full-face shield are required.[8][9] Goggles provide a seal against splashes and dust, while the face shield protects the entire face from contact.

-

Skin Protection: A flame-resistant laboratory coat, fully fastened, is mandatory.[7] Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are suitable for incidental contact, but the manufacturer's compatibility and breakthrough time data should always be consulted.[1][8] Remove gloves using the proper technique to avoid contaminating the skin.[10]

-

Respiratory Protection: When used within a properly functioning fume hood, respiratory protection is typically not necessary. However, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be available for emergency situations like a large spill.[7]

Procedural Best Practices: From Storage to Disposal

Storage

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2][3]

-

Location: Keep in a cool, dry, well-ventilated, and dedicated corrosives storage cabinet.[11]

-

Incompatibilities: Segregate from water, alcohols, strong bases, and strong oxidizing agents.[11][12]

Experimental Protocol: Safe Weighing and Dispensing

This protocol provides a self-validating system for safely handling the solid reagent.

-

Preparation: Don all required PPE (goggles, face shield, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height. Place all necessary equipment (spatula, weigh boat, secondary container, reaction flask) inside the fume hood.

-

Inerting: If possible, purge the container with a gentle stream of nitrogen or argon before opening to displace moist air.

-

Dispensing: Carefully open the container inside the hood. Use a clean, dry spatula to portion the required amount of the off-white solid onto a weigh boat. Work slowly to minimize dust formation.

-

Sealing: Immediately and tightly reseal the main container, preferably wrapping the cap with paraffin film to ensure an airtight seal.

-

Transfer: Promptly transfer the weighed solid to the reaction vessel, which should also be under an inert atmosphere if the subsequent chemistry is moisture-sensitive.

-

Immediate Cleanup: Use a dry method (e.g., a dedicated brush and dustpan) to clean up any minor spills within the fume hood. Place this waste into a designated solid waste container. Never use water for cleanup.

Waste Disposal and Decontamination

Unreacted this compound is a hazardous waste and must never be disposed of down the drain. It must be neutralized before disposal.

-

Quenching: Slowly and cautiously add the waste material in small portions to a stirred, ice-cold solution of sodium bicarbonate or another weak base. Alternatively, it can be slowly added to a non-protic solvent like THF and then quenched by the slow addition of isopropanol. Be prepared for gas evolution (CO₂ or HCl). This procedure must be performed in a fume hood.

-

Disposal: The neutralized waste solution should be collected in a properly labeled hazardous waste container, complying with all local, regional, and national regulations.[3]

-

Decontamination: Glassware that has come into contact with the compound should be rinsed with an inert organic solvent (e.g., acetone) in the fume hood before being carefully washed with soap and water.

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

-

Spill Response: Evacuate the area. For a small spill within a fume hood, use a dry, inert absorbent material (e.g., sand or vermiculite) to cover the spill.[12] Avoid using water.[13] Scoop the material into a labeled, sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institution's emergency response team.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C9H8ClNO2 | CID 7010341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 7. wcu.edu [wcu.edu]

- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. 4-Acetamidobenzenesulfonyl chloride(121-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Mechanism of Action of 4-Acetamidobenzoyl Chloride

Abstract: 4-Acetamidobenzoyl chloride is a pivotal bifunctional reagent in modern organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. Its utility stems from the distinct reactivity of its two primary functional groups: a highly electrophilic acyl chloride and an electron-donating acetamido group. This guide provides an in-depth analysis of the core mechanisms governing its reactivity. We will dissect the fundamental principles of nucleophilic acyl substitution—the dominant reaction pathway—and explore its application in key synthetic transformations, including amide and ester formation. Additionally, the mechanism of Friedel-Crafts acylation for carbon-carbon bond formation will be elucidated. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how to effectively leverage the chemical behavior of this compound in complex synthetic strategies.

Introduction to this compound

This compound, with the chemical formula C₉H₈ClNO₂, is a solid organic compound that serves as a versatile synthetic intermediate.[1] Its structure is characterized by a benzene ring substituted at the 1 and 4 positions with an acyl chloride group (-COCl) and an acetamido group (-NHCOCH₃), respectively. This unique arrangement confers a dual reactivity profile: the acyl chloride is a highly reactive site for acylation reactions, while the acetamido group modulates the electronic properties of the aromatic ring and can participate in hydrogen bonding. Its role as a building block is particularly prominent in medicinal chemistry and the synthesis of specialty polymers.[2]

| Property | Value | Reference |

| CAS Number | 16331-48-9 | [1] |

| Molecular Formula | C₉H₈ClNO₂ | [3] |

| Molecular Weight | 197.62 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~180 °C | [3] |

| Primary Hazard | Corrosive, Moisture Sensitive | [4][5] |

The Core Mechanism: Nucleophilic Acyl Substitution

The principal mechanism of action for this compound is nucleophilic acyl substitution . This reaction is characteristic of acyl halides and is significantly more rapid than for other carboxylic acid derivatives like esters or amides. The high reactivity is attributed to the electronic nature of the acyl chloride group.

Causality of Reactivity:

-

Electrophilicity: The carbonyl carbon is highly electrophilic (electron-deficient). This is due to the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[6]

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own.[7][8]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Step 1 (Addition): A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. The electrons move to the oxygen atom, forming a negatively charged, sp³-hybridized tetrahedral intermediate.[7][8]

-

Step 2 (Elimination): The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the weakest bond is broken, expelling the chloride ion as the leaving group.[7][8]

Mechanistic Pathways in Key Synthetic Transformations

The core mechanism of nucleophilic acyl substitution enables several critical synthetic transformations.

Amide Synthesis via Acylation of Amines

The reaction of this compound with primary or secondary amines is a robust method for forming amide bonds. This reaction is often referred to as the Schotten-Baumann reaction when performed under specific conditions.[9]

Mechanism: The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. The reaction is highly favorable due to the strong nucleophilicity of amines. A key consideration is the production of hydrogen chloride (HCl) as a byproduct. Since amines are basic, the HCl formed will react with any unreacted starting amine, protonating it and rendering it non-nucleophilic.

Causality Behind Experimental Choice: To prevent this side reaction and drive the equilibrium towards the product, a non-nucleophilic base, such as pyridine or triethylamine (TEA) , is added.[9][10] The base acts as an acid scavenger, neutralizing the HCl as it is formed and ensuring the primary/secondary amine remains available to react.

This protocol is a self-validating system. The completion of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting amine. The workup procedure is designed to remove the base, its salt, and any unreacted starting materials.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 eq.) and a suitable aprotic solvent (e.g., dichloromethane, DCM).

-

Base Addition: Add a tertiary amine base such as triethylamine (1.2 eq.) or pyridine. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Dissolve this compound (1.1 eq.) in DCM and add it dropwise to the stirring amine solution. Rationale: Dropwise addition controls the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.[9][11]

Ester Synthesis via Acylation of Alcohols

The reaction with alcohols proceeds similarly to produce esters. Alcohols are generally weaker nucleophiles than amines, but the high reactivity of the acyl chloride ensures the reaction is typically rapid and exothermic.[12][13]

Mechanism: The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile. As with amide synthesis, HCl is produced. While the reaction can proceed without a catalyst, a weak, non-nucleophilic base like pyridine is often used.

Causality Behind Experimental Choice: Pyridine serves a dual purpose. It neutralizes the HCl byproduct and also acts as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol. Other catalysts like 4-dimethylaminopyridine (DMAP) are also highly effective.[14]

C-C Bond Formation via Friedel-Crafts Acylation

When this compound is used to acylate an aromatic ring (an arene), the mechanism shifts from nucleophilic acyl substitution to electrophilic aromatic substitution . This is the classic Friedel-Crafts Acylation .[15]

Mechanism: This reaction requires a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[15][16]

-

Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the acyl chloride. This complex is unstable and cleaves to form a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺). This acylium ion is the potent electrophile required for the reaction.[16][17]

-

Electrophilic Attack: The π-electron system of the arene acts as a nucleophile, attacking the acylium ion. This step breaks the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A weak base (like the AlCl₄⁻ formed in the first step) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene, which prevents polysubstitution reactions.[15]

Physicochemical Characterization

Confirming the structure and purity of this compound and its reaction products is essential. Spectroscopic methods are the primary tools for this purpose.

| Technique | Key Observables for this compound | Reference |

| Infrared (IR) Spectroscopy | - Strong C=O stretch (acyl chloride): ~1785 cm⁻¹- Strong C=O stretch (amide): ~1670 cm⁻¹- N-H stretch (amide): ~3300 cm⁻¹ | [18] |

| ¹H NMR Spectroscopy | - Singlet for methyl protons (-CH₃): ~2.2 ppm- Doublets for aromatic protons: ~7.6-8.0 ppm- Broad singlet for amide proton (-NH): ~10.4 ppm | N/A |

| ¹³C NMR Spectroscopy | - Carbonyl carbon (acyl chloride): ~168 ppm- Carbonyl carbon (amide): ~169 ppm- Aromatic carbons: ~118-145 ppm | N/A |

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance that requires careful handling.

-

Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[19] Always handle in a chemical fume hood.

-

Moisture Sensitivity: It reacts violently with water and moisture, releasing corrosive HCl gas.[4][5] Store in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[5][20]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alcohols, and water.[4][19]

Conclusion

The mechanism of action of this compound is fundamentally governed by the high electrophilicity of its acyl chloride functional group. Its primary reaction pathway, nucleophilic acyl substitution, provides a reliable and efficient route to a wide range of derivatives, most notably amides and esters. Furthermore, its ability to generate a potent acylium ion electrophile under Lewis acidic conditions makes it a valuable reagent for carbon-carbon bond formation via Friedel-Crafts acylation. A thorough understanding of these mechanisms, coupled with an appreciation for the practical aspects of reaction conditions and safety protocols, empowers researchers to fully exploit the synthetic potential of this versatile chemical building block.

References

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. reddit.com [reddit.com]

- 11. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. youtube.com [youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. 4-Acetamidobenzenesulfonyl chloride(121-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Introduction: The Role of 4-Acetamidobenzoyl Chloride as a Strategic Synthetic Intermediate

An In-depth Technical Guide to the Applications of 4-Acetamidobenzoyl Chloride

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1][2] this compound (C₉H₈ClNO₂) is a bifunctional reagent that has emerged as a valuable intermediate due to its distinct reactive centers: a highly electrophilic acyl chloride and a stable acetamido group.[3] The acyl chloride facilitates efficient acylation reactions, primarily with nucleophiles like amines and alcohols, while the acetamido group serves a dual purpose. It deactivates the benzene ring towards electrophilic substitution and acts as a protected form of an aniline, which can be crucial in multi-step syntheses where the free amine is either incompatible with reaction conditions or requires introduction at a later stage. This guide provides an in-depth exploration of the synthesis, core applications, and experimental protocols involving this compound, offering field-proven insights for researchers in drug development and synthetic chemistry.

| Property | Value |

| CAS Number | 16331-48-9[4] |

| Molecular Formula | C₉H₈ClNO₂[4] |

| Molecular Weight | 197.62 g/mol [4] |

| IUPAC Name | This compound[3] |

| Synonyms | 4-(acetylamino)benzoyl chloride[3] |

| Appearance | White to off-white solid |

Core Application: Amide Synthesis via Nucleophilic Acyl Substitution

The primary utility of this compound lies in its function as a potent acylating agent for the synthesis of amides. This reaction proceeds via a nucleophilic addition-elimination mechanism, a cornerstone of organic synthesis.[5][6] The high reactivity of the acyl chloride group allows for rapid and often high-yielding reactions with primary and secondary amines at room temperature.[7]

Causality of Experimental Design

The choice of reaction conditions is critical for ensuring the success of the amidation. The reaction between an amine and this compound liberates hydrogen chloride (HCl) as a byproduct.[5] Since amines are basic, this HCl will react with any unreacted starting amine to form an ammonium salt, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture. This "HCl scavenger" neutralizes the acid as it is formed, allowing the amidation to proceed to completion.[7][8] Anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are employed to prevent the competing hydrolysis of the highly reactive acyl chloride.[7][9]

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

Application in Pharmaceutical Synthesis

The 4-acetamidobenzoyl moiety is a structural component found in various biologically active molecules. The reagent serves as a key building block for introducing this functional group during the synthesis of pharmaceutical agents and their analogs.

Synthesis of a Procainamide Precursor

Procainamide is a Class Ia antiarrhythmic agent used to treat cardiac arrhythmias.[10][11] Its structure is 4-amino-N-(2-(diethylamino)ethyl)benzamide. A logical and efficient synthetic route involves using this compound to form the amide bond, with the acetamido group serving as a protected aniline. A subsequent hydrolysis step would then reveal the primary aromatic amine to yield the final active pharmaceutical ingredient.

Caption: Synthetic pathway to Procainamide via a protected precursor.

This strategy of protecting the aniline as an amide is crucial. Direct use of 4-aminobenzoyl chloride is problematic as the amino group can polymerize or lead to other side reactions.[9]

Application as a Derivatizing Agent in Analytical Chemistry

In analytical sciences, particularly in chromatography, it is often necessary to chemically modify analytes to enhance their detection or separation. This compound can be used as a derivatizing agent for primary and secondary amines.[12] The reaction converts the typically polar and non-chromophoric amines into amides. This has two key benefits:

-

Enhanced Detectability : The introduction of the benzoyl group provides a strong chromophore, making the derivatives easily detectable by UV-Vis spectrophotometers commonly used with HPLC systems.[12]

-

Improved Chromatographic Behavior : The resulting amides are generally less polar and more volatile than the parent amines, leading to better peak shapes and improved separation on reverse-phase HPLC columns.

Experimental Protocol: Derivatization of an Amine for HPLC Analysis

This protocol provides a general procedure for the derivatization of a sample containing a target amine.

-

Sample Preparation : Prepare a solution of the amine-containing sample in an appropriate aprotic solvent (e.g., acetonitrile).

-

pH Adjustment : Add a suitable buffer, such as a borate or carbonate buffer, to adjust the pH of the sample to approximately 9. This ensures the amine is in its free, nucleophilic form.

-

Derivatization : Add a solution of this compound in acetonitrile to the sample mixture. A slight excess of the derivatizing agent is typically used to ensure complete reaction.

-

Reaction : Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 50-60°C) for 15-30 minutes.

-

Quenching : Add a small amount of an aqueous solution (e.g., a weak acid or water) to quench any excess this compound.

-

Analysis : The derivatized sample can now be diluted if necessary and injected directly into the HPLC system for analysis.

Synthesis of this compound

The reagent itself is typically prepared in a two-step process starting from the readily available 4-aminobenzoic acid. This self-validating workflow ensures a high-purity starting material for subsequent applications.

-

Protection of the Amino Group : The amino group of 4-aminobenzoic acid is first protected by acetylation, commonly using acetic anhydride, to form 4-acetamidobenzoic acid. This prevents unwanted side reactions in the subsequent step.

-

Conversion to Acyl Chloride : The carboxylic acid functional group of 4-acetamidobenzoic acid is then converted to the highly reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[13] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gases, which simplifies purification.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Acetamidobenzoic Acid

-

In a round-bottom flask, suspend 10 g of 4-aminobenzoic acid in 50 mL of water.

-

While stirring, add 10 mL of acetic anhydride.

-

Heat the mixture gently to about 80°C for 20 minutes.

-

Cool the mixture in an ice bath. The white, solid product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of this compound

-

CAUTION : This step should be performed in a well-ventilated fume hood as it produces toxic gases.

-

Place 5 g of the dried 4-acetamidobenzoic acid into a dry round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

-

Carefully add 10 mL of thionyl chloride (SOCl₂) to the flask.

-

Heat the mixture under reflux for approximately 1-2 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

-

The resulting crude solid is this compound. It can be purified by recrystallization from an anhydrous solvent like hexane or toluene, though it is often used directly in the next step due to its moisture sensitivity.

References

- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H8ClNO2 | CID 7010341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. Procainamide - Wikipedia [en.wikipedia.org]

- 11. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and History of 4-Acetamidobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobenzoyl chloride stands as a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and polymer industries. Its utility is derived from a strategic molecular design: an activated acyl chloride for facile derivatization and a protected amine in the form of an acetamide. This guide delves into the historical context of its development, rooted in the foundational principles of amine protection and acylation chemistry. We will explore the logical progression from its parent molecule, 4-aminobenzoic acid (PABA), to the synthesis of 4-acetamidobenzoic acid and its subsequent activation to the highly reactive acyl chloride. This in-depth analysis will provide not only the synthetic protocols but also the underlying chemical principles and historical context that underscore its significance as a versatile molecular scaffold.

The Precursor's Legacy: 4-Aminobenzoic Acid and the Imperative for Amine Protection

The story of this compound begins with its progenitor, 4-aminobenzoic acid (PABA). PABA is a compound of significant biological and chemical relevance, serving as a crucial intermediate in the folate synthesis pathway for many microorganisms.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, makes it an attractive starting material for a variety of chemical transformations.[3]

However, this dual reactivity also presents a significant challenge in selective synthesis. The amino group, being a potent nucleophile, can interfere with reactions targeting the carboxylic acid moiety. For instance, direct conversion of the carboxylic acid to a more reactive species like an acyl chloride would be complicated by intermolecular reactions between the amino group of one molecule and the newly formed acyl chloride of another, leading to polymerization.

To achieve regioselective reactions at the carboxylic acid, the nucleophilicity of the amino group must be temporarily attenuated. This is achieved through the use of a "protecting group." The concept of protecting functional groups is a cornerstone of modern organic synthesis, allowing for the selective modification of complex molecules.[4] The ideal protecting group should be easily introduced, stable to the desired reaction conditions, and readily removed under mild conditions that do not affect the rest of the molecule.

For amines, one of the most common and historically significant protecting groups is the acetyl group (Ac), which converts the amine into an amide (in this case, an acetamide). The lone pair of electrons on the nitrogen atom in the amide is delocalized by resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity.[4] This strategic protection is the first critical step in the journey towards this compound.

The Foundational Step: Acetylation of 4-Aminobenzoic Acid

The conversion of 4-aminobenzoic acid to 4-acetamidobenzoic acid is a classic example of N-acetylation. This reaction is typically achieved by treating PABA with an acetylating agent such as acetic anhydride or acetyl chloride.[5]

The choice of acetylating agent and reaction conditions is guided by the principles of nucleophilic acyl substitution. Acetic anhydride is often preferred in laboratory and industrial settings due to its lower cost and the fact that the byproduct, acetic acid, is less corrosive than the hydrochloric acid generated when using acetyl chloride.

A generalized mechanism for this transformation is depicted below:

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

Methodological & Application

Application Notes and Protocols for the Use of 4-Acetamidobenzoyl Chloride in Peptide Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the enhancement of therapeutic properties and the introduction of novel functionalities. N-terminal modification, or "capping," is a widely employed strategy to increase a peptide's resistance to enzymatic degradation by aminopeptidases, thereby extending its biological half-life.[1] This document provides a comprehensive guide to the use of 4-acetamidobenzoyl chloride as an N-terminal capping agent in peptide synthesis. While not as ubiquitously documented as other capping agents, the introduction of the 4-acetamidobenzoyl moiety offers a unique modification that can influence a peptide's physicochemical properties, such as hydrophobicity and potential for molecular interactions.

This guide is structured to provide researchers with both the foundational knowledge and practical protocols to explore the utility of 4-acetamidobenzoyl-capped peptides. We will delve into the mechanistic underpinnings of the acylation reaction, provide detailed, step-by-step protocols for both solution-phase and solid-phase synthesis, and outline robust methods for the purification and characterization of the resulting modified peptides.

Introduction: The Rationale for N-Terminal Capping with this compound

The N-terminus of a peptide is a primary site for degradation by exopeptidases. Capping this reactive amine with an acyl group can effectively block this degradation pathway, leading to enhanced peptide stability.[1] The choice of the capping agent can significantly influence the resulting peptide's properties. The 4-acetamidobenzoyl group introduces an aromatic ring, which can modulate the peptide's hydrophobicity and may introduce new binding interactions, such as π-π stacking. The acetamido group itself can participate in hydrogen bonding.

The application of the 4-acetamidobenzoyl group can be considered for several strategic purposes:

-

Enhanced Proteolytic Stability: By blocking the N-terminal amine, the peptide is rendered less susceptible to degradation by aminopeptidases.

-

Modulation of Physicochemical Properties: The introduction of the benzoyl moiety can alter the solubility and aggregation propensity of the peptide.

-

Introduction of a Potential Molecular Probe: The aromatic ring could serve as a handle for analytical purposes or as a scaffold for further functionalization, although this is an area for further exploration.

It is important to note that the 4-acetamidobenzoyl group forms a stable amide bond with the peptide's N-terminus. While methods for amide bond cleavage exist, a mild and selective method for the removal of the acetamido group from the benzoyl moiety in a peptide context is not widely established. Therefore, this modification should primarily be considered as a permanent capping group rather than a readily cleavable protecting group.

Reaction Mechanism: The Schotten-Baumann Acylation

The reaction of this compound with the N-terminal amine of a peptide proceeds via a nucleophilic acyl substitution, typically under Schotten-Baumann conditions. This classic reaction involves the acylation of an amine with an acyl chloride in the presence of a base.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the chloride ion, a good leaving group, is expelled.

-

Deprotonation: A base, typically an organic amine like diisopropylethylamine (DIPEA) or in a biphasic system an inorganic base like sodium bicarbonate, removes a proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-acylated peptide. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Caption: Schotten-Baumann reaction mechanism for N-terminal acylation.

Experimental Protocols

Protocol 1: N-Terminal Acylation of a Peptide in Solution

This protocol is suitable for peptides that are soluble in organic solvents.

Materials and Reagents:

-

Peptide with a free N-terminus

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Diethyl ether (cold)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Peptide Dissolution: Dissolve the peptide (1 equivalent) in a minimal amount of anhydrous DMF in a clean, dry reaction vessel.

-

Base Addition: Add DIPEA (2-3 equivalents) to the peptide solution and stir for 5 minutes at room temperature.

-

Acylation Reaction: In a separate vial, dissolve this compound (1.2-1.5 equivalents) in anhydrous DMF. Add this solution dropwise to the stirring peptide solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS to confirm the formation of the desired product mass.

-

Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of water to hydrolyze any remaining acyl chloride.

-

Precipitation: Precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude peptide by RP-HPLC.

Protocol 2: On-Resin N-Terminal Acylation (Solid-Phase Peptide Synthesis)

This protocol is integrated into a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow after the final amino acid has been coupled and its Fmoc group has been removed.

Materials and Reagents:

-

Peptidyl-resin with a free N-terminus

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.

-

Acylation:

-

Prepare a solution of this compound (5-10 equivalents relative to resin loading) and DIPEA (5-10 equivalents) in anhydrous DMF.

-

Add this solution to the resin and shake or agitate at room temperature for 2-4 hours.

-

-

Monitoring: To check for reaction completion, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (yellow beads) indicates complete acylation of the free amines.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents.

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation and Isolation: Precipitate, isolate, and wash the crude peptide with cold diethyl ether as described in Protocol 1.

-

Purification: Purify the crude peptide by RP-HPLC.

Caption: Workflow for on-resin N-terminal acylation.

Purification and Characterization

Purification by RP-HPLC

The purification of the crude 4-acetamidobenzoyl-peptide is typically achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

| Parameter | Recommended Setting |

| Column | C18 stationary phase (e.g., 5 or 10 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN) |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes) |

| Detection | UV absorbance at 220 nm and 254 nm (for the aromatic ring) |

| Flow Rate | Dependent on column dimensions (analytical vs. preparative) |

Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure product. The pure fractions are then pooled and lyophilized to obtain the final peptide as a fluffy white powder.

Characterization

Mass Spectrometry:

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

-

Purpose: To confirm the molecular weight of the purified peptide. The observed mass should correspond to the theoretical mass of the 4-acetamidobenzoyl-peptide. The expected mass increase upon modification is 162.18 g/mol (the mass of the 4-acetamidobenzoyl group minus the mass of a proton).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and 2D NMR (e.g., COSY, TOCSY, NOESY) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Purpose: To confirm the structure and purity of the modified peptide.

-

Expected Spectral Features:

-

Appearance of new aromatic proton signals in the region of ~7.5-8.0 ppm corresponding to the benzoyl ring.

-

A singlet at ~2.1 ppm corresponding to the acetyl methyl protons.

-

A singlet at ~10.0-10.5 ppm (in DMSO-d₆) for the acetamido NH proton.

-

Shifts in the signals of the N-terminal amino acid residues upon acylation.

-

Concluding Remarks and Future Perspectives

The use of this compound offers a straightforward and efficient method for the N-terminal capping of peptides. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these modified peptides. The resulting 4-acetamidobenzoyl-peptides are expected to exhibit enhanced stability against aminopeptidase degradation, a critical attribute for many therapeutic peptide candidates.

Further research is warranted to fully elucidate the potential applications of this modification. Investigating the impact of the 4-acetamidobenzoyl group on peptide conformation, receptor binding affinity, and cell permeability will be crucial in determining its utility in drug design. Moreover, the development of selective methods for the cleavage of the acetamido group could expand the use of this moiety as a novel protecting group in more complex synthetic strategies.

References

4-Acetamidobenzoyl chloride as a derivatization agent for HPLC

Application Notes & Protocols

Topic: 4-Acetamidobenzoyl Chloride: A Versatile Derivatization Agent for Enhanced HPLC Analysis of Amines, Phenols, and Sulfonamides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry. However, its efficacy is often limited by the intrinsic properties of the analyte, particularly the absence of a strong chromophore, which leads to poor sensitivity with UV-Vis detection. This application note presents a comprehensive guide to pre-column derivatization using this compound, a highly effective reagent for enhancing the detectability of compounds containing primary and secondary amine, phenolic hydroxyl, and sulfonamide functional groups. By covalently attaching the 4-acetamidobenzoyl moiety, a potent chromophore is introduced to the analyte molecule. This chemical modification dramatically improves molar absorptivity, leading to substantially lower limits of detection (LOD) and quantification (LOQ). This guide provides an in-depth exploration of the underlying chemical principles, detailed, field-tested protocols for derivatization and HPLC analysis, and a framework for method validation in accordance with ICH guidelines.

The Rationale for Derivatization: Overcoming Analytical Hurdles

Many critical analytes in pharmaceutical, environmental, and biological sciences—such as aliphatic amines, certain amino acids, phenols, and sulfonamide drugs—lack the conjugated electronic systems necessary for strong ultraviolet (UV) absorption.[1][2] This makes their direct quantification by HPLC with UV detection challenging, if not impossible, at the low concentrations often required. Pre-column derivatization addresses this fundamental limitation by chemically modifying the analyte before it enters the HPLC system.[1][2]

This compound emerges as a superior choice for this purpose due to several key advantages:

-

Versatility: It reacts reliably with a range of important functional groups, including primary and secondary amines, phenols, and the primary amine group of sulfonamides.[3][4][5]

-

Enhanced Sensitivity: The attached 4-acetamidobenzoyl group is a strong chromophore, significantly increasing the UV absorbance of the derivative and thereby enhancing detection sensitivity.[6]

-

Improved Chromatography: The derivatization process increases the hydrophobicity of polar analytes, leading to better retention and peak shape on common reverse-phase columns like C18.[1]

-

Stable Derivatives: The resulting amide and ester linkages are chemically robust, ensuring the derivative does not degrade during chromatographic analysis.[1]

Chemical Principles: The Mechanism of Acylation

The derivatization reaction proceeds via a well-understood mechanism known as nucleophilic acyl substitution .

The core of this reaction involves the nucleophilic attack of a lone pair of electrons from the analyte on the electrophilic carbonyl carbon of this compound.

-

Nucleophilic Attack: The nitrogen atom of a primary/secondary amine or a sulfonamide, or the oxygen atom of a phenol, acts as the nucleophile. For the reaction to proceed efficiently, the analyte should be in its more nucleophilic, deprotonated state. This is why the reaction is conducted under basic conditions (pH > 8). The base (e.g., borate buffer, pyridine) serves a dual purpose: it deprotonates the analyte and neutralizes the hydrogen chloride (HCl) byproduct that is liberated during the reaction.

-